3,4-dichloro-1H-pyrrole
Overview
Description
3,4-Dichloro-1H-pyrrole is a heterocyclic organic compound with the molecular formula C4H3Cl2N. It is a derivative of pyrrole, where two chlorine atoms are substituted at the 3 and 4 positions of the pyrrole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dichloro-1H-pyrrole can be achieved through several methods. One common approach involves the reaction of pyrrole with chlorine gas under controlled conditions. This chlorination reaction typically requires a catalyst and is carried out at low temperatures to ensure selective substitution at the 3 and 4 positions .
Another method involves the use of N-chlorosuccinimide (NCS) as a chlorinating agent. In this reaction, pyrrole is treated with NCS in an inert solvent such as dichloromethane, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using chlorine gas or N-chlorosuccinimide. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
3,4-Dichloro-1H-pyrrole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding pyrrole derivatives with different oxidation states.
Reduction Reactions: Reduction of this compound can lead to the formation of partially or fully dechlorinated pyrrole derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace chlorine atoms with methoxy or tert-butoxy groups.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed to oxidize the pyrrole ring.
Major Products Formed
The major products formed from these reactions include various substituted pyrroles, oxidized pyrrole derivatives, and reduced pyrrole compounds.
Scientific Research Applications
3,4-Dichloro-1H-pyrrole has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3,4-dichloro-1H-pyrrole involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved .
Comparison with Similar Compounds
Similar Compounds
3,5-Dichloro-1H-pyrrole: Another dichlorinated pyrrole derivative with chlorine atoms at the 3 and 5 positions.
2,4-Dichloro-1H-pyrrole: A dichlorinated pyrrole with chlorine atoms at the 2 and 4 positions.
3,4-Dibromo-1H-pyrrole: A similar compound where bromine atoms are substituted at the 3 and 4 positions instead of chlorine.
Uniqueness
3,4-Dichloro-1H-pyrrole is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other dichlorinated or dibrominated pyrrole derivatives. This uniqueness makes it valuable for specific applications in research and industry .
Properties
IUPAC Name |
3,4-dichloro-1H-pyrrole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3Cl2N/c5-3-1-7-2-4(3)6/h1-2,7H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFRKGGQLYAMPST-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN1)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3Cl2N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20449957 | |
Record name | 3,4-dichloropyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20449957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.98 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1192-19-4 | |
Record name | 3,4-dichloropyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20449957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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